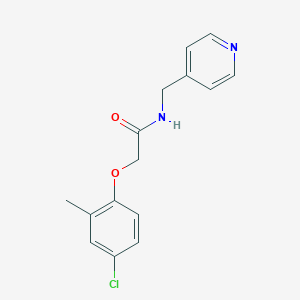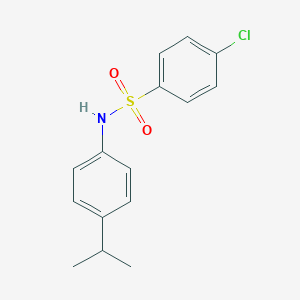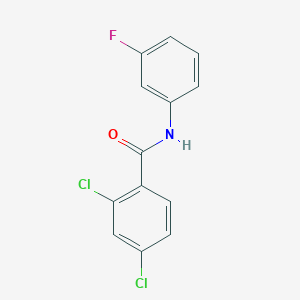![molecular formula C16H17N3O2 B270785 (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide, also known as MBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide involves its interaction with various cellular targets, including proteins and enzymes. This compound has been found to inhibit the activity of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to the activation of caspase-dependent pathways. In addition, this compound has been found to inhibit the activity of enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of bacterial and fungal growth. In addition, this compound has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide in lab experiments is its simple and efficient synthesis method. In addition, this compound has shown promising results in various scientific research applications, making it a potential candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the scientific research of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide. One of the potential applications of this compound is in cancer treatment, where it can be used as a potential chemotherapeutic agent. In addition, this compound can be further studied for its antimicrobial activity, with the aim of developing new antimicrobial therapies. Furthermore, the anti-inflammatory properties of this compound can be explored for the development of new anti-inflammatory drugs.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. The simple and efficient synthesis method of this compound, along with its promising results in various scientific research applications, makes it a potential candidate for further studies. The future directions of this compound include cancer treatment, antimicrobial activity, and anti-inflammatory properties, among others.
Synthesis Methods
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-methylbenzyl alcohol and 2-hydrazinobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory properties. In cancer treatment, this compound has been found to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins, leading to the activation of caspase-dependent pathways. In addition, this compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for antimicrobial therapy. Furthermore, this compound has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines.
properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
[(E)-[3-[(4-methylphenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-7-13(8-6-12)11-21-15-4-2-3-14(9-15)10-18-19-16(17)20/h2-10H,11H2,1H3,(H3,17,19,20)/b18-10+ |
InChI Key |
ZCXDPNORBGYGSR-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




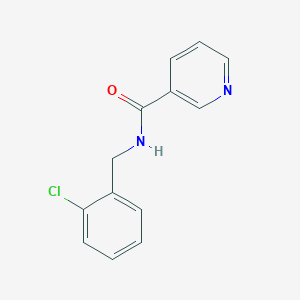
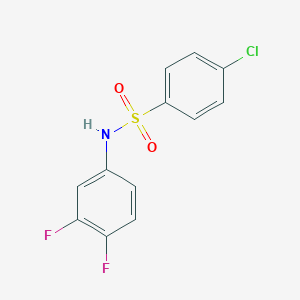

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
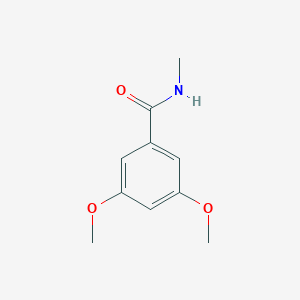
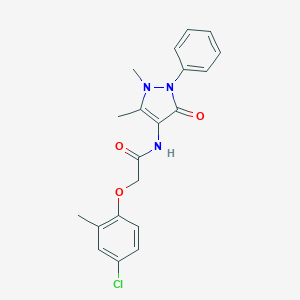
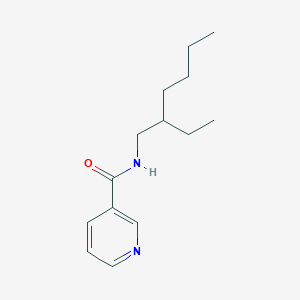
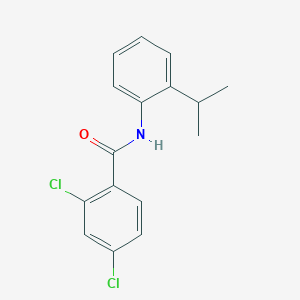

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
